Dimethyl 1-(4-methoxybenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Description
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers used in the treatment of cardiovascular diseases
Properties
Molecular Formula |
C24H22F3NO6 |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
dimethyl 1-[(4-methoxyphenyl)methyl]-4-[4-(trifluoromethoxy)phenyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H22F3NO6/c1-31-17-8-4-15(5-9-17)12-28-13-19(22(29)32-2)21(20(14-28)23(30)33-3)16-6-10-18(11-7-16)34-24(25,26)27/h4-11,13-14,21H,12H2,1-3H3 |
InChI Key |
QXOHTIBLEOUGCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)OC(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be achieved through the Hantzsch condensation reaction. This method involves the cyclocondensation of acetoacetic ester, aldehyde, and ammonia. The reaction typically proceeds under reflux conditions in a suitable solvent such as isopropanol . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the dihydropyridine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studies focus on its interaction with biological targets, particularly calcium channels, to understand its potential as a therapeutic agent.
Medicine: Research explores its efficacy and safety as a calcium channel blocker for treating hypertension and angina.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily by binding to voltage-dependent L-type calcium channels, inhibiting the influx of calcium ions into cells. This action results in the relaxation of smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The molecular targets include the alpha-1 subunit of the calcium channel, and the pathways involved are related to calcium signaling and smooth muscle contraction .
Comparison with Similar Compounds
Similar compounds include other dihydropyridines such as nifedipine, felodipine, nicardipine, and amlodipine. Compared to these, 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE features unique substituents that may enhance its binding affinity and selectivity for calcium channels, potentially offering improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
